molecular formula C16H12N2O2 B4714479 1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole

1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole

Cat. No.: B4714479
M. Wt: 264.28 g/mol
InChI Key: HTMLZRSIEGRNLI-LUAWRHEFSA-N
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Description

1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole is an organic compound that features a naphthalene ring, a nitroethenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Naphthalene Ring: This step may involve a Friedel-Crafts acylation reaction, where the naphthalene ring is introduced to the pyrrole ring.

    Introduction of the Nitroethenyl Group: This can be done through a nitration reaction followed by a Wittig reaction to form the nitroethenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible applications in the development of new materials or dyes.

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.

    1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a pyrrole ring.

Uniqueness

1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-naphthalen-2-yl-2-[(Z)-2-nitroethenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-18(20)11-9-15-6-3-10-17(15)16-8-7-13-4-1-2-5-14(13)12-16/h1-12H/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMLZRSIEGRNLI-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C=CC=C3C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)N3C=CC=C3/C=C\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(naphthalen-2-yl)-2-[(Z)-2-nitroethenyl]-1H-pyrrole
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